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molecular formula C6H4ClN3 B182749 2-Chloro-6-methylpyrimidine-4-carbonitrile CAS No. 16858-56-3

2-Chloro-6-methylpyrimidine-4-carbonitrile

Cat. No. B182749
M. Wt: 153.57 g/mol
InChI Key: SDYFYBAYSDNFRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05759956

Procedure details

24.5 g of 2,4-dichloro-6-methylpyrimidine and 9.8 g of potassium cyanide were dissolved in 150 ml of CH3CN and refluxed for 8 days. The solvent was evaporated, the residue was dissolved in 150 ml of ethyl acetate and extracted twice with 50 ml H2O. The organic layer was dried over Na2SO4, the solvent was evaporated and the residue was purified on silica gel using a 4:1 mixture of benzene and methyl tert.butyl ether as eluent to give 5.2 g (24.8%) of 2-chloro-4-cyano-6-methyl pyrimidine of m.p. 57° C.
Quantity
24.5 g
Type
reactant
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6](Cl)[CH:5]=[C:4]([CH3:9])[N:3]=1.[C-:10]#[N:11].[K+]>CC#N>[Cl:1][C:2]1[N:7]=[C:6]([C:10]#[N:11])[CH:5]=[C:4]([CH3:9])[N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
24.5 g
Type
reactant
Smiles
ClC1=NC(=CC(=N1)Cl)C
Name
Quantity
9.8 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
150 mL
Type
solvent
Smiles
CC#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 8 days
Duration
8 d
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 150 ml of ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
extracted twice with 50 ml H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified on silica gel using
ADDITION
Type
ADDITION
Details
a 4:1 mixture of benzene and methyl tert.butyl ether as eluent

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=CC(=N1)C#N)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g
YIELD: PERCENTYIELD 24.8%
YIELD: CALCULATEDPERCENTYIELD 22.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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